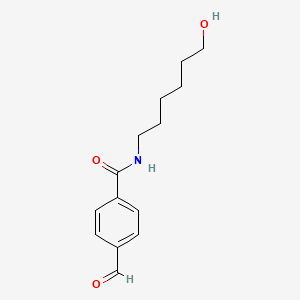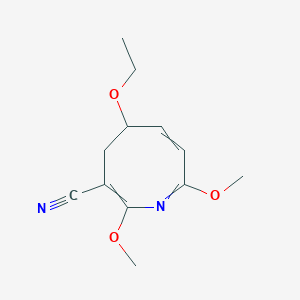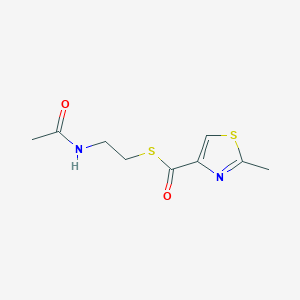
S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate typically involves the reaction of 2-methyl-1,3-thiazole-4-carbothioic acid with 2-acetamidoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound is no exception.
Medicine: The compound is investigated for its potential use in drug development. Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in these areas.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties and applications.
Mecanismo De Acción
The mechanism of action of S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate
- S-methyl 1,3-thiazole-4-carbothioate
- S-2-acetamidoethyl benzothioate
Comparison: S-(2-Acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate is unique due to the presence of both an acetamidoethyl group and a thiazole ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the acetamidoethyl group can enhance solubility and bioavailability, while the thiazole ring contributes to the compound’s aromaticity and reactivity. Similar compounds may share some properties but differ in their overall activity and applications due to variations in their chemical structure.
Propiedades
Número CAS |
433215-00-0 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
S-(2-acetamidoethyl) 2-methyl-1,3-thiazole-4-carbothioate |
InChI |
InChI=1S/C9H12N2O2S2/c1-6(12)10-3-4-14-9(13)8-5-15-7(2)11-8/h5H,3-4H2,1-2H3,(H,10,12) |
Clave InChI |
JQZOVYNMSDBUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(=O)SCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


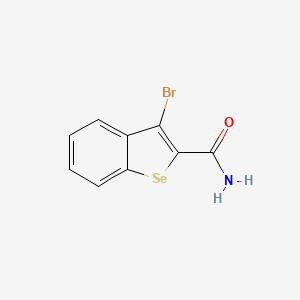
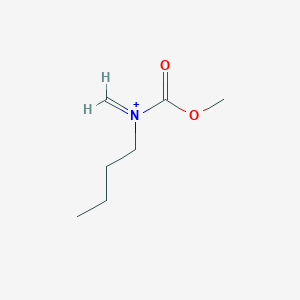
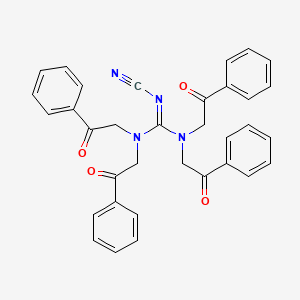
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
